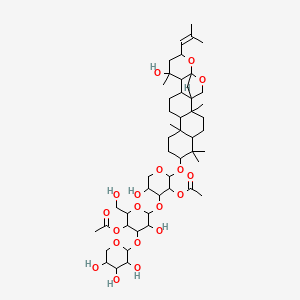![molecular formula C15H14N2O4 B14146938 2,2'-(Propane-2,2-diyl)bis[5-(isocyanatomethyl)furan] CAS No. 88768-56-3](/img/structure/B14146938.png)
2,2'-(Propane-2,2-diyl)bis[5-(isocyanatomethyl)furan]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Propane-2,2-diyl)bis[5-(isocyanatomethyl)furan] is a chemical compound characterized by the presence of two furan rings connected by a propane-2,2-diyl bridge, each furan ring bearing an isocyanatomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-2,2-diyl)bis[5-(isocyanatomethyl)furan] typically involves the reaction of 2,2’-(Propane-2,2-diyl)bis[5-(hydroxymethyl)furan] with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Propane-2,2-diyl)bis[5-(isocyanatomethyl)furan] may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Propane-2,2-diyl)bis[5-(isocyanatomethyl)furan] can undergo various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Addition Reactions: The isocyanate groups can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, to form corresponding adducts.
Polymerization: The compound can be used as a monomer in the production of polyurethanes or other polymers.
Common Reagents and Conditions
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form carbamates.
Catalysts: Such as dibutyltin dilaurate, can be used to accelerate the reactions.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polymers: Formed through polymerization reactions.
Applications De Recherche Scientifique
2,2’-(Propane-2,2-diyl)bis[5-(isocyanatomethyl)furan] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Potential use in the development of bioactive compounds and drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible materials for medical devices.
Industry: Utilized in the production of high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,2’-(Propane-2,2-diyl)bis[5-(isocyanatomethyl)furan] primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(Propane-2,2-diyl)bis[5-(hydroxymethyl)furan]: A precursor in the synthesis of the target compound.
2,2’-(Propane-2,2-diyl)bis[5-(methoxy)furan]: Similar structure but with methoxy groups instead of isocyanate groups.
Uniqueness
2,2’-(Propane-2,2-diyl)bis[5-(isocyanatomethyl)furan] is unique due to the presence of isocyanate groups, which impart high reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating a wide range of derivatives and polymers with specific properties.
Propriétés
Numéro CAS |
88768-56-3 |
|---|---|
Formule moléculaire |
C15H14N2O4 |
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
2-(isocyanatomethyl)-5-[2-[5-(isocyanatomethyl)furan-2-yl]propan-2-yl]furan |
InChI |
InChI=1S/C15H14N2O4/c1-15(2,13-5-3-11(20-13)7-16-9-18)14-6-4-12(21-14)8-17-10-19/h3-6H,7-8H2,1-2H3 |
Clé InChI |
ODCDLJJEBDKLSA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(O1)CN=C=O)C2=CC=C(O2)CN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol](/img/structure/B14146856.png)

![N''-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14146873.png)

![[(2-Methylpent-4-EN-1-YL)sulfanyl]benzene](/img/structure/B14146880.png)





![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B14146923.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide](/img/structure/B14146936.png)

![4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester](/img/structure/B14146950.png)
